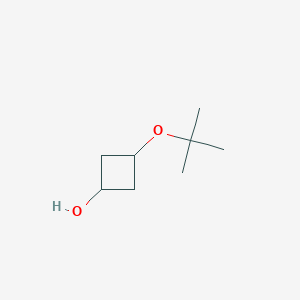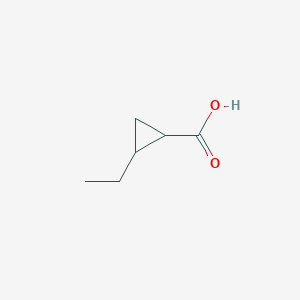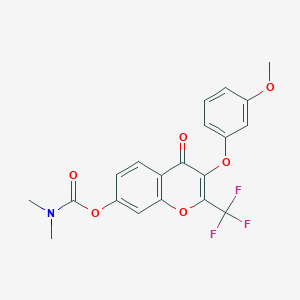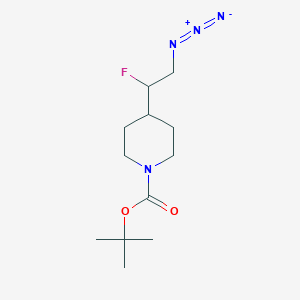
3-(Tert-butoxy)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)cyclobutan-1-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Continuous Photo Flow Chemistry for Deuterium Labeling
Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled cis-cyclobutane derivative using continuous photo flow chemistry. This process is significant for producing biologically active compounds and materials science applications with cyclobutane rings labeled with deuterium atoms. The study demonstrates an efficient method for preparing cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for drug candidate compounds in quantitative mass spectrometry analyses in pharmacokinetic studies Yamashita, H. Nishikawa, & T. Kawamoto, 2019.
Titanocene Catalyzed Cyclizations for Cyclobutane Formation
Friedrich et al. (2008) reported on the preparation of cyclobutanes via 4-exo cyclization of radicals, facilitated by titanocene(III) chlorides to epoxides. This method underscores the versatile application of cyclobutane derivatives in constructing sp3-rich scaffolds, crucial for drug discovery programs Friedrich, K. Walczak, M. Dolg, F. Piestert, T. Lauterbach, Dennis Worgull, & A. Gansäuer, 2008.
Photocatalytic Dearomative Intermolecular Cycloaddition
Oderinde et al. (2020) described a visible-light mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, where tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters were identified as suitable motifs. This reaction facilitates the construction of cyclobutane-fused scaffolds, highlighting the potential for developing novel pharmacophores Martins S Oderinde, Antonio Ramirez, T. G. Dhar, L. Cornelius, Christine Jorge, Darpandeep Aulakh, B. Sandhu, J. Pawluczyk, Amy A Sarjeant, N. Meanwell, A. Mathur, & J. Kempson, 2020.
Oxidation of Cyclopentadienyl Molybdenum(II) and Olefin Epoxidation Catalysts
Al-Ajlouni et al. (2009) studied the oxidation of η5-cyclopentadienyl(methyl)(tricarbonyl)molybdenum(II) with tert-butylhydroperoxide (TBHP), leading to products active in olefin epoxidation. This research offers insights into the design of effective catalysts for industrial applications, emphasizing the role of cyclobutane derivatives in enhancing catalytic efficiency A. Al-Ajlouni, D. Veljanovski, A. Capapé, Jin Zhao, E. Herdtweck, M. J. Calhorda, & F. E. Kühn, 2009.
Tailoring Flavins for Visible Light Photocatalysis
Mojr et al. (2015) found a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions. This study underscores the utility of cyclobutane and related structures in developing novel photocatalytic methods Viktor Mojr, E. Svobodová, K. Straková, Tomáš Neveselý, J. Chudoba, H. Dvořáková, & R. Cibulka, 2015.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMRRYREDRZMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461709-01-2 |
Source


|
| Record name | 3-(tert-butoxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2728721.png)


![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylbut-2-ynamide](/img/structure/B2728729.png)
![N-[2,4-Di(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2728730.png)
![3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile](/img/structure/B2728731.png)

![5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2728734.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2728737.png)

![3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2728741.png)


